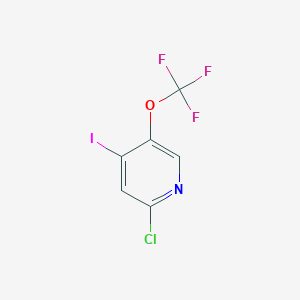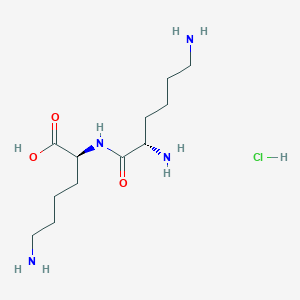![molecular formula C13H18ClNO4S B6337387 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe) CAS No. 68305-85-1](/img/structure/B6337387.png)
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)” is a chemical compound with the molecular formula C13H18ClNO4S . It has a molecular weight of 319.8 . This compound is also known as "L-Leucine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3 . This indicates that the molecule contains a sulfonyl group attached to a 4-chlorophenyl group and an amino group, which is further connected to a 4-methylpentanoate group .Physical And Chemical Properties Analysis
This compound has a boiling point of 421.9ºC at 760 mmHg and a melting point of 62-64ºC . It has a density of 1.252g/cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. The presence of the 4-chlorophenylsulfonyl moiety contributes to its activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria , which is significant given the rise of antibiotic-resistant strains .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing a variety of derivatives, including N-acyl-α-amino acids and 1,3-oxazoles . These derivatives have potential applications in developing new pharmaceuticals and can be tailored for specific biological activities .
Biological Studies
Researchers use this compound in biological studies to understand the structure-activity relationship (SAR) of related molecules. By modifying the compound’s structure, scientists can determine how changes affect biological activity, which is crucial for drug design .
Toxicity Evaluation
The toxicity of this compound and its derivatives to aquatic organisms, such as Daphnia magna , is an area of research. Understanding the environmental impact of new compounds is essential for developing sustainable pharmaceuticals .
In Silico Analysis
In silico studies, which involve computer simulations, are conducted to predict the compound’s mechanism of action and potential toxicity. This approach is cost-effective and speeds up the process of drug discovery by identifying promising candidates early .
Antibiofilm Agents
The compound’s derivatives have been assessed for their ability to prevent biofilm formation. Biofilms are a major concern in medical devices and implants, and compounds that can inhibit their formation are valuable in medical applications .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWJIOIQKOUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377528 |
Source


|
| Record name | Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate | |
CAS RN |
68305-85-1 |
Source


|
| Record name | Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)




![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)


amine hydrochloride](/img/structure/B6337395.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)


